molecular formula C7H3Br2ClO2 B14757017 4,5-Dibromo-2-chlorobenzoic acid

4,5-Dibromo-2-chlorobenzoic acid

Cat. No.: B14757017
M. Wt: 314.36 g/mol
InChI Key: ICJAYYGRWUWZCF-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H3Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at positions 4 and 5, and a chlorine atom at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,5-Dibromo-2-chlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination to introduce bromine atoms at the 4 and 5 positions. The reaction conditions often involve the use of bromine or brominating agents like dibromohydantoin in the presence of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. For example, the bromination reaction can be carried out in large reactors with precise temperature control to optimize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4,5-Dibromo-2-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the final pharmaceutical compound derived from it .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-2-chlorobenzoic acid is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and physical properties compared to its mono-brominated counterparts. This makes it a valuable compound for specific synthetic applications where such reactivity is desired .

Properties

Molecular Formula

C7H3Br2ClO2

Molecular Weight

314.36 g/mol

IUPAC Name

4,5-dibromo-2-chlorobenzoic acid

InChI

InChI=1S/C7H3Br2ClO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)

InChI Key

ICJAYYGRWUWZCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Cl)C(=O)O

Origin of Product

United States

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